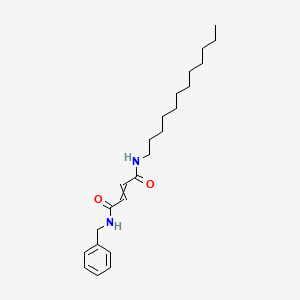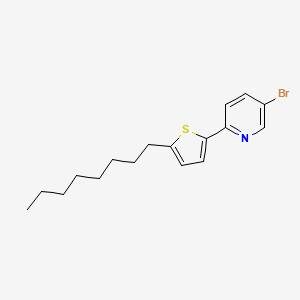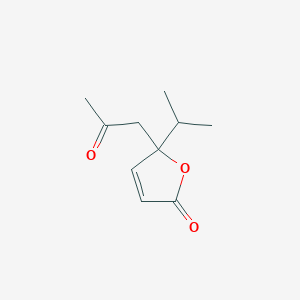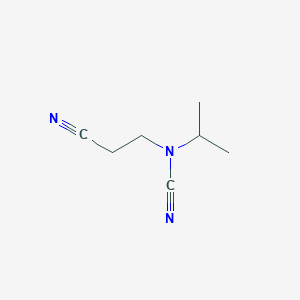
1,4-Dihexylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihexylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two hexyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dihexylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with hexyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,4-dihexylbenzene. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired hydrogenation.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dihexylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding hexyl-substituted cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Hexyl-substituted cyclohexane derivatives.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1,4-Dihexylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and conformational analysis.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,4-Dihexylcyclohexane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, hydrogenation occurs at the double bonds, resulting in the formation of saturated derivatives. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by the presence of halogenating agents.
Comparaison Avec Des Composés Similaires
1,4-Dimethylcyclohexane: Similar in structure but with methyl groups instead of hexyl groups.
1,4-Diethylcyclohexane: Contains ethyl groups instead of hexyl groups.
1,4-Dipropylcyclohexane: Contains propyl groups instead of hexyl groups.
Uniqueness: 1,4-Dihexylcyclohexane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
820233-09-8 |
|---|---|
Formule moléculaire |
C18H36 |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
1,4-dihexylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-17-13-15-18(16-14-17)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
NISYXSGVXWMZQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(CC1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)

![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)

![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)

![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)

